An In-depth Technical Guide to N-(p-tolyl)-2-phenoxyacetamide (CAS: 6876-65-9)
An In-depth Technical Guide to N-(p-tolyl)-2-phenoxyacetamide (CAS: 6876-65-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of N-(p-tolyl)-2-phenoxyacetamide, a molecule of interest within the broader class of phenoxyacetamide derivatives. Phenoxyacetamides have garnered attention for their diverse biological activities, including potential applications as antioxidants and cytotoxic agents against cancer cell lines.[1] This guide synthesizes critical data on the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and detailed analytical characterization. The causality behind experimental choices is explained to provide actionable insights for researchers. All data is substantiated with references to authoritative sources to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
N-(p-tolyl)-2-phenoxyacetamide is an aromatic amide derivative. The core structure consists of a phenoxyacetyl group connected via an amide linkage to a p-tolyl (4-methylphenyl) moiety. This structural arrangement confers specific chemical characteristics that influence its reactivity, solubility, and biological interactions.
Table 1.1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 6876-65-9 | N/A |
| IUPAC Name | N-(4-methylphenyl)-2-phenoxyacetamide | N/A |
| Molecular Formula | C₁₅H₁₅NO₂ | ChemScene[2] |
| SMILES | CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | N/A |
Table 1.2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 241.29 g/mol | ChemScene[2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not explicitly available; related compounds melt >150°C | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | N/A |
| Storage | Sealed in a dry environment at 2-8°C for long-term stability. | ChemScene[2] |
Synthesis and Purification
The synthesis of N-(p-tolyl)-2-phenoxyacetamide is most effectively achieved through a nucleophilic acyl substitution reaction, specifically an amidation reaction. This standard yet robust method involves the reaction of an activated carboxylic acid derivative (phenoxyacetyl chloride) with an amine (p-toluidine).
Reaction Principle (Schotten-Baumann Reaction)
The synthesis follows the principles of the Schotten-Baumann reaction.[3] Phenoxyacetyl chloride serves as the acylating agent. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) forms the stable amide bond. The inclusion of a mild base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol
-
Reagents and Materials:
-
p-Toluidine (1.0 eq)
-
Phenoxyacetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Step-by-Step Procedure:
-
Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add p-toluidine (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask in an ice bath to 0°C with stirring. Rationale: Cooling controls the exothermic reaction and minimizes side product formation.
-
Acyl Chloride Addition: Dissolve phenoxyacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel. Rationale: Slow addition prevents a rapid temperature increase and ensures a controlled reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride and HCl), water, and finally brine. Rationale: This aqueous work-up removes water-soluble impurities and byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure N-(p-tolyl)-2-phenoxyacetamide.
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Workflow Diagram
Caption: Synthesis workflow for N-(p-tolyl)-2-phenoxyacetamide.
Spectroscopic and Analytical Data
Structural confirmation of the synthesized compound is paramount. The following tables outline the expected spectral data based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a related compound, 2-phenyl-N-(p-tolyl)acetamide, the aromatic protons appear between δ 7.09-7.35 ppm, the benzylic CH₂ protons at δ 3.67 ppm, and the tolyl methyl protons at δ 2.32 ppm.[4]
Table 3.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | br s | 1H | N-H (Amide) | Broad signal due to quadrupole relaxation of nitrogen. |
| ~ 7.40 | d | 2H | Ar-H (Tolyl, ortho to NH) | Aromatic protons deshielded by the amide group. |
| ~ 7.30 | t | 2H | Ar-H (Phenoxy, meta) | Standard aromatic region. |
| ~ 7.15 | d | 2H | Ar-H (Tolyl, meta to NH) | Aromatic protons on the tolyl ring. |
| ~ 7.00 | t | 1H | Ar-H (Phenoxy, para) | Standard aromatic region. |
| ~ 6.95 | d | 2H | Ar-H (Phenoxy, ortho) | Shielded by the electron-donating oxygen atom. |
| ~ 4.60 | s | 2H | O-CH₂ -C=O | Singlet for the methylene protons adjacent to the ether oxygen. |
| ~ 2.35 | s | 3H | Ar-CH₃ | Characteristic singlet for the tolyl methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3.2: Key IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~ 3300 | Strong, Sharp | N-H (Amide) | Stretching |
| ~ 3050 | Medium | C-H (Aromatic) | Stretching |
| ~ 2920 | Medium | C-H (Aliphatic, CH₂) | Stretching |
| ~ 1670 | Strong | C=O (Amide I) | Stretching |
| ~ 1540 | Strong | N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| ~ 1600, 1500 | Medium-Strong | C=C (Aromatic) | Stretching |
| ~ 1240 | Strong | C-O (Aryl Ether) | Asymmetric Stretching |
| ~ 1040 | Strong | C-O (Aryl Ether) | Symmetric Stretching |
Data extrapolated from characteristic absorption frequencies and spectra of similar phenoxyacetamide compounds.[5][6]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For N-(p-tolyl)-2-phenoxyacetamide, the expected molecular ion peak [M]⁺ would correspond to its molecular weight.
-
Expected [M]⁺: 241.11
-
Expected [M+H]⁺: 242.12
-
Expected [M+Na]⁺: 264.10
Applications and Biological Significance
While specific research on N-(p-tolyl)-2-phenoxyacetamide is limited, the broader class of phenoxyacetamide derivatives has been investigated for various biological activities.
-
Antimicrobial and Nematicidal Agents: Phenylacetamide derivatives, particularly those incorporating heterocyclic moieties, have demonstrated promising antibacterial and nematicidal activities.[7][8]
-
Anticancer and Apoptotic Induction: Certain novel phenoxyacetamide derivatives have been synthesized and evaluated as potent inducers of apoptosis in cancer cells, such as HepG2 liver cancer cells, potentially through PARP-1 inhibition.[1][9]
-
Enzyme Inhibition: N-Phenyl-2-(phenyl-amino) acetamide derivatives have been designed as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, suggesting potential applications as anticoagulants.[3]
The specific combination of the phenoxy and p-tolyl groups in CAS 6876-65-9 makes it a valuable candidate for screening in these and other biological assays. Its structure provides a scaffold that can be further modified to optimize activity and selectivity.
Safety and Handling
Safety protocols for handling N-(p-tolyl)-2-phenoxyacetamide should be based on data for structurally related compounds, such as 2-phenoxyacetamide and other amides, in the absence of a specific Material Safety Data Sheet (MSDS).
-
Hazard Classification: Related compounds are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]
-
Skin: Wash off immediately with soap and plenty of water.[11]
-
Ingestion: Rinse mouth with water and seek medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
References
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]
-
2-Phenoxyacetamide | C8H9NO2 | CID 69314. PubChem - NIH. [Link]
-
(PDF) N-(p-Tolyl)thioacetamide. ResearchGate. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]
-
Phenoxyacetamide - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
-
Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P). Problemy Kryminalistyki. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. [Link]
-
Showing Compound 2-Phenylacetamide (FDB027865). FooDB. [Link]
-
Supporting Information. Semantic Scholar. [Link]
-
(E)-dextro,laevo-limonene, 6876-12-6. The Good Scents Company. [Link]
-
Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. Prezi. [Link]
-
1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). ResearchGate. [Link]
-
N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076. PubChem. [Link]
-
N-[2-(4-Methyl-2-quinol-yl)phen-yl]acetamide: a P1 structure with Z = 4. PubMed. [Link]
Sources
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition | MDPI [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. ijper.org [ijper.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Phenoxyacetamide [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Phenoxyacetamide | C8H9NO2 | CID 69314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
